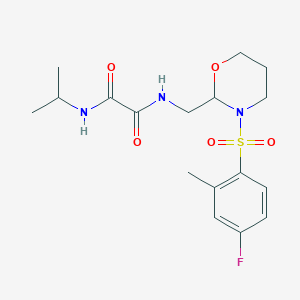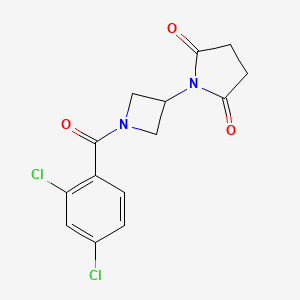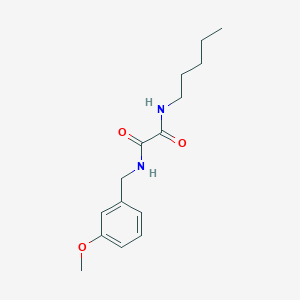
N1-(3-methoxybenzyl)-N2-pentyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(3-methoxybenzyl)-N2-pentyloxalamide” is a complex organic compound. Based on its nomenclature, it likely contains a methoxybenzyl group (a benzene ring with a methoxy (OCH3) and a benzyl (CH2C6H5) substituent) and a pentyloxalamide group (an oxalamide (a type of amide) with a pentyl (five carbon alkyl) substituent) .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amide group might be involved in reactions such as hydrolysis, while the methoxy group on the benzene ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
- Biomedical polymers have gained prominence due to their potential applications in medicine. Researchers have explored using 3-MBOPO as a building block for designing drug delivery systems. Its chemical structure allows for modification, enabling controlled release of therapeutic agents. By incorporating 3-MBOPO into polymer matrices, scientists can tailor drug release kinetics, enhancing treatment efficacy .
Biomedical Polymers and Drug Delivery
Mécanisme D'action
Target of Action
N1-(3-methoxybenzyl)-N2-pentyloxalamide, also known as a macamide, primarily targets the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endocannabinoids, which are compounds in the body that play a crucial role in various physiological processes such as pain sensation, mood, and sleep .
Mode of Action
The compound interacts with its target, FAAH, by inhibiting its activity . This inhibition prevents the breakdown of endocannabinoids, thereby increasing their levels in the body . The increased endocannabinoid levels can enhance the activation of cannabinoid receptors, leading to the modulation of various physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by N1-(3-methoxybenzyl)-N2-pentyloxalamide is the endocannabinoid system . By inhibiting FAAH, the compound indirectly affects the downstream signaling of cannabinoid receptors. The exact downstream effects can vary depending on the specific endocannabinoid involved and the type of cannabinoid receptor being activated .
Pharmacokinetics
Studies on similar compounds suggest that macamides have a slow absorption and elimination rate . The highest distribution of these compounds after absorption was found in the stomach, followed by the lung . These properties may influence the compound’s bioavailability and its ability to reach its target, FAAH .
Result of Action
The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-pentyloxalamide leads to an increase in endocannabinoid levels. This can result in enhanced activation of cannabinoid receptors and modulation of various physiological processes. The exact molecular and cellular effects can vary depending on the specific endocannabinoid and cannabinoid receptor involved .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect the compound’s stability and its interaction with faah .
Safety and Hazards
Propriétés
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-pentyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-5-9-16-14(18)15(19)17-11-12-7-6-8-13(10-12)20-2/h6-8,10H,3-5,9,11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPFZXFMBVYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-pentyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

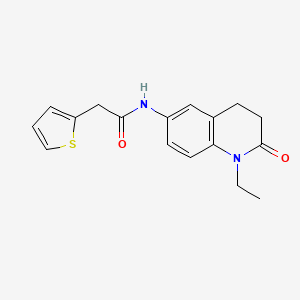

![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)
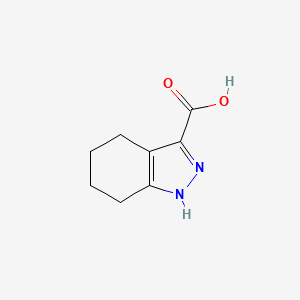
![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
![Oxolan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2811400.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)
![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

